molecular formula C18H13F3N2O2 B11504255 N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Katalognummer: B11504255
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: PZPGXXJHSVOAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic organic compound that features a trifluoroacetyl group attached to an indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves the reaction of indole derivatives with trifluoroacetic anhydrideThe reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, pyridine, triethylamine, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound can interact with proteins such as lactate dehydrogenase, hindering their function and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoroacetylated indole derivatives, such as N-(3-methoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide and N-(3-trifluoroacetyl-indol-7-yl)acetamides .

Uniqueness

N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to its specific trifluoroacetyl group and phenyl substitution, which confer distinct chemical properties and biological activities

Eigenschaften

Molekularformel

C18H13F3N2O2

Molekulargewicht

346.3 g/mol

IUPAC-Name

N-phenyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)17(25)14-10-23(15-9-5-4-8-13(14)15)11-16(24)22-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)

InChI-Schlüssel

PZPGXXJHSVOAAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.